
3-氯-1-(2,4-二羟基苯基)丙酮
描述
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one is a chemical compound with the CAS Number: 151884-07-0 . It has a molecular weight of 200.62 and its IUPAC name is 3-chloro-1-(2,4-dihydroxyphenyl)-1-propanone .
Synthesis Analysis
The synthesis of 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one involves several steps. The synthetic route involves the use of 3-Chloropropionyl chloride (CAS#:107-94-8) and Resorcinol (CAS#:108-46-3) . The exact details of the synthesis process can be found in the literature .Molecular Structure Analysis
The molecular formula of 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one is C9H9ClO3 . The InChI code is 1S/C9H9ClO3/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,11,13H,3-4H2 .科学研究应用
抗菌和抗自由基活性
3-氯-1-(2,4-二羟基苯基)丙酮-1-酮已被研究其抗菌和抗自由基活性。一项研究合成了一系列与其相关的化合物,揭示了对金黄色葡萄球菌、大肠杆菌和白色念珠菌等病原体的抗菌作用。这些化合物还显示出抗氧化活性,尽管与某些β受体阻滞剂相比效力较低(Čižmáriková 等人,2020 年)。
抗抑郁药中的不对称合成
另一项研究应用涉及将其用作抗抑郁药合成的拆向中间体。对酿酒酵母还原酶的一项研究表明,在合成抗抑郁药合成中有用的衍生物 (S)-3-氯-1-苯基-1-丙醇时具有很高的对映选择性(Y. Choi 等人,2010 年)。
分子对接和生物相互作用研究
该化合物已接受分子对接研究,表明与流感神经氨酸酶和基孔肯雅病毒 nsP2 蛋白酶的潜在相互作用。这表明其在开发针对特定病毒感染的治疗方法中的潜在应用(Rajamani 等人,2020 年)。
制药应用
在制药领域,3-氯-1-(2,4-二羟基苯基)丙酮-1-酮的衍生物已显示出显着的抗惊厥和外周 n-胆碱能活性,尽管一项研究未观察到抗菌活性。这突出了其在开发用于神经系统疾病的新药中的潜力(Papoyan 等人,2011 年)。
安全和危害
属性
IUPAC Name |
3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,11,13H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKGPMSVQJJUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473115 | |
| Record name | 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151884-07-0 | |
| Record name | 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

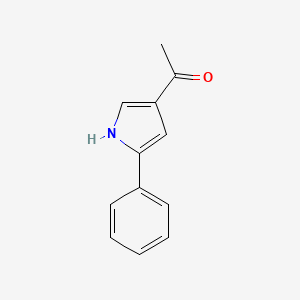
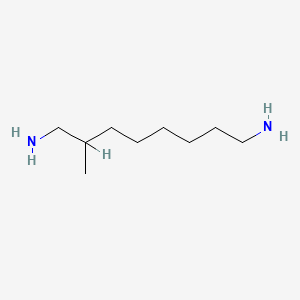
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B3047910.png)
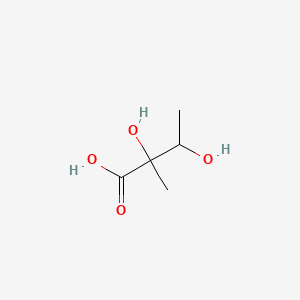
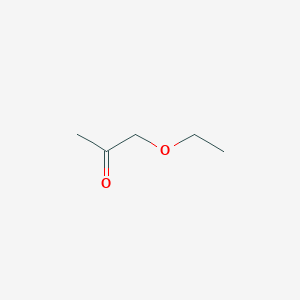


![Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester](/img/structure/B3047919.png)
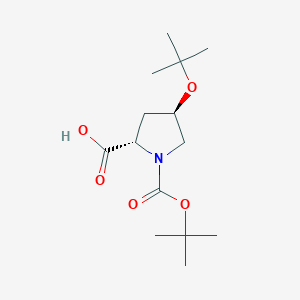

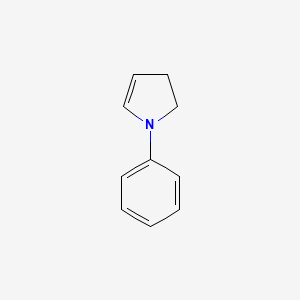
![1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)](/img/structure/B3047927.png)

![Benzenesulfonamide, 4-fluoro-N-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3047929.png)